molecular formula C27H22ClN3O2S B2385928 2-((2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide CAS No. 872196-86-6

2-((2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide

Cat. No.: B2385928
CAS No.: 872196-86-6
M. Wt: 488
InChI Key: APFGJTYFPBHMRX-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a chromeno[2,3-d]pyrimidin-4-yl ring, a chlorophenyl group, a thio group, and an acetamide group . These groups could potentially contribute to the compound’s reactivity and biological activity.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a complex three-dimensional structure due to the presence of multiple rings and functional groups .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the thio group might be involved in redox reactions, and the acetamide group could participate in hydrolysis reactions .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific biological targets it interacts with. Unfortunately, without specific research on this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and its biological activity. Without specific toxicity data, it’s difficult to assess its safety .

Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, its physical and chemical properties, and its biological activity. This could involve in vitro studies, in vivo studies, and computational modeling .

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-methyl-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClN3O2S/c1-17-8-13-23-19(14-17)15-22-26(33-23)29-25(18-9-11-20(28)12-10-18)30-27(22)34-16-24(32)31(2)21-6-4-3-5-7-21/h3-14H,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFGJTYFPBHMRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)Cl)SCC(=O)N(C)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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